1-(2,5-dichlorobenzenesulfonyl)-3-(4-methoxybenzenesulfonyl)azetidine
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Overview
Description
1-(2,5-dichlorobenzenesulfonyl)-3-(4-methoxybenzenesulfonyl)azetidine is a synthetic organic compound characterized by the presence of two sulfonyl groups attached to an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-dichlorobenzenesulfonyl)-3-(4-methoxybenzenesulfonyl)azetidine typically involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with 4-methoxybenzenesulfonyl azetidine under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Common solvents used in this synthesis include dichloromethane or tetrahydrofuran. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems for the addition of reagents and monitoring of reaction progress can enhance the efficiency and safety of the process. Purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-dichlorobenzenesulfonyl)-3-(4-methoxybenzenesulfonyl)azetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl groups, where nucleophiles such as amines or thiols replace the sulfonyl chloride groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfonates.
Reduction: Formation of sulfonamides or thiols.
Substitution: Formation of sulfonamide derivatives or thiol-substituted compounds.
Scientific Research Applications
1-(2,5-dichlorobenzenesulfonyl)-3-(4-methoxybenzenesulfonyl)azetidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(2,5-dichlorobenzenesulfonyl)-3-(4-methoxybenzenesulfonyl)azetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 1-((2,5-Dichlorophenyl)sulfonyl)-2-methyl-1H-benzimidazole
- 2-{[(2,5-Dichlorophenyl)sulfonyl]amino}-N-(4-methoxyphenyl)acetamide
Uniqueness
1-(2,5-dichlorobenzenesulfonyl)-3-(4-methoxybenzenesulfonyl)azetidine is unique due to its dual sulfonyl groups attached to an azetidine ring, which imparts specific chemical and biological properties
Properties
IUPAC Name |
1-(2,5-dichlorophenyl)sulfonyl-3-(4-methoxyphenyl)sulfonylazetidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO5S2/c1-24-12-3-5-13(6-4-12)25(20,21)14-9-19(10-14)26(22,23)16-8-11(17)2-7-15(16)18/h2-8,14H,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGZNBSYLMJZEJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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